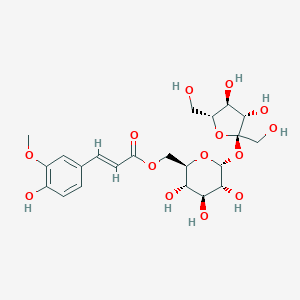
6'-O-Feruloylsucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a natural product found in Lilium speciosum with data available.
Applications De Recherche Scientifique
Chemical Properties and Structure
6'-O-Feruloylsucrose is an ester formed from ferulic acid and sucrose. Its chemical structure contributes to its biological activities, particularly its antioxidant capacity. The presence of the feruloyl group enhances its ability to scavenge free radicals and reduce oxidative stress.
Antioxidant Activity
This compound demonstrates significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have shown that this compound can effectively reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase .
Case Study: Antioxidant Effects in Rice
In a study examining various rice cultivars, it was found that this compound, among other phenolic compounds, contributed to the overall antioxidant capacity of rice grains. The research indicated that rice with higher concentrations of this compound exhibited better protective effects against oxidative stress, which is linked to several chronic diseases including cancer and cardiovascular disorders .
Health Benefits
The health benefits associated with this compound extend beyond its antioxidant properties. Research indicates potential applications in:
- Anti-cancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and preventing cell invasion .
- Anti-diabetic Effects : This compound has been linked to improved glucose metabolism and may help in managing diabetes by inhibiting enzymes related to carbohydrate digestion .
- Cardiovascular Health : Its ability to lower oxidative stress may contribute to cardiovascular protection by improving lipid profiles and reducing inflammation .
Applications in Food Science
In food science, this compound is recognized for its potential as a natural preservative due to its antioxidant properties. It can enhance the shelf life of food products by preventing lipid oxidation and maintaining nutritional quality.
Table: Applications of this compound
Future Research Directions
Future research should focus on:
- Mechanistic Studies : Understanding the molecular mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Conducting human trials to validate its efficacy in disease prevention and management.
- Formulation Development : Exploring the incorporation of this compound into functional foods and dietary supplements.
Propriétés
Numéro CAS |
118230-77-6 |
|---|---|
Formule moléculaire |
C22H30O14 |
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22-/m1/s1 |
Clé InChI |
XMBZZLUIFFOAHR-HNDQWBAUSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O |
Synonymes |
6'-O-feruloylsucrose |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















